molecular formula C10H16N2 B12444898 (2-Methyl-2-phenylpropyl)hydrazine CAS No. 64191-42-0

(2-Methyl-2-phenylpropyl)hydrazine

Cat. No.: B12444898
CAS No.: 64191-42-0
M. Wt: 164.25 g/mol
InChI Key: RAAKTCXGDLOUKU-UHFFFAOYSA-N
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Description

(2-Methyl-2-phenylpropyl)hydrazine is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 2-methyl-2-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-phenylpropyl)hydrazine typically involves the reaction of 2-methyl-2-phenylpropanal with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The process can be summarized as follows:

    Starting Materials: 2-methyl-2-phenylpropanal and hydrazine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-phenylpropyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide (NaOH) or an acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazine compounds.

Scientific Research Applications

(2-Methyl-2-phenylpropyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-2-phenylpropyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with specific amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(2-phenylpropyl)hydrazine
  • (2-Methyl-1-phenylpropyl)hydrazine

Comparison

Compared to similar compounds, (2-Methyl-2-phenylpropyl)hydrazine is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the 2-methyl-2-phenylpropyl moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

64191-42-0

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(2-methyl-2-phenylpropyl)hydrazine

InChI

InChI=1S/C10H16N2/c1-10(2,8-12-11)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3

InChI Key

RAAKTCXGDLOUKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNN)C1=CC=CC=C1

Origin of Product

United States

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